molecular formula C22H23N3O3S B2971799 N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-66-5

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2971799
CAS No.: 1021256-66-5
M. Wt: 409.5
InChI Key: KKNZPUYXOXHOBY-UHFFFAOYSA-N
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Description

N-(4-(3-((4-Methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound designed for pharmaceutical and biochemical research. It features a molecular architecture that incorporates a benzamide group, a thiazole ring, and a methoxyphenethyl segment, a structure indicative of potential bioactive properties. Compounds based on the 2-aminothiazole scaffold, like this one, are extensively investigated in medicinal chemistry due to their wide range of pharmacological applications . This scaffold is a common precursor in the synthesis of substances with antimicrobial, antifungal, and anti-inflammatory activities . Furthermore, structurally similar molecules have demonstrated significant promise in anticancer research, showing potency against various human malignant cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The mechanism of action for such compounds often involves the induction of cell death through pathways like apoptosis and autophagy . Researchers value this compound for exploring enzyme inhibition, particularly against targets like urease, α-glucosidase, and α-amylase, which are relevant for metabolic and infectious diseases . This product is exclusively intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-19-10-7-16(8-11-19)13-14-23-20(26)12-9-18-15-29-22(24-18)25-21(27)17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZPUYXOXHOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group can be introduced via an amidation reaction, where the amine group of the thiazole derivative reacts with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxyphenethylamine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound shares a benzamide-thiazole scaffold with several analogs, but substituent differences critically modulate its properties. Key comparisons include:

a) N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)
  • Molecular Formula : C₂₂H₂₄N₆O₂S (MW: 460.5 g/mol).
  • Key Differences : Replaces the 4-methoxyphenethyl group with a 4-methylpiperazinylmethyl-pyridinyl moiety.
  • Pyridinyl substitution may enhance metal coordination in enzymatic targets .
b) N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
  • Molecular Formula : C₂₁H₂₁FN₄O₂S (MW: 412.5 g/mol).
  • Key Differences: Substitutes 4-methoxyphenethyl with 4-(dimethylamino)phenyl and replaces benzamide with 4-fluorobenzamide.
  • Implications: The dimethylamino group increases lipophilicity, while the fluorine atom may enhance metabolic stability and membrane permeability .
c) N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d)
  • Molecular Formula: Not explicitly provided (MW: N/A).
  • Key Differences : Incorporates a sulfamoylphenyl group and a propen-1-yl linker.

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR/NMR Data
Target Compound 422.5 Not reported Expected C=O stretch (~1660 cm⁻¹), aromatic protons (δ 7.2–8.1 ppm in ¹H NMR)
3d () N/A 200–201 C=O at 1663–1682 cm⁻¹, NH stretches (3278–3414 cm⁻¹)
4g () 460.5 Not reported ¹H NMR: δ 2.3 (piperazine CH₃), 7.5–8.1 (pyridine protons)
Compound 412.5 Not reported Smiles: CN(C)c1ccc(NC(=O)CCc2csc(NC(=O)c3ccc(F)cc3)n2)cc1
  • Spectral Trends : Amide C=O stretches (~1660–1682 cm⁻¹) and aromatic proton shifts (δ 7.2–8.1 ppm) are consistent across analogs. Methoxy groups in the target compound and 3d show distinct OCH₃ signals at δ ~3.8 ppm in ¹H NMR .

Biological Activity

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring and a benzamide moiety, which are critical for its biological activity. It has a molecular formula of C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S and a molecular weight of approximately 364.48 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for drug development.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H24N2O2S
Molecular Weight364.48 g/mol
CAS Number1021256-54-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Study: In Vitro Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Preliminary assays indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole moiety is believed to play a crucial role in these interactions, facilitating binding to target proteins involved in cell signaling pathways.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields. The process typically includes:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions.
  • Introduction of the Benzamide Group : Reaction with benzoyl chloride derivatives.
  • Final Coupling : Involves coupling with amine precursors under controlled conditions.

Comparative Studies

Comparative studies with similar compounds have indicated that modifications to the thiazole or benzamide moieties can significantly influence biological activity. For instance, substituting different functional groups may enhance potency or selectivity towards specific biological targets.

Table 2: Comparative Biological Activity

CompoundActivity TypeReference
This compoundAnticancer
4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamideAntimicrobial
Similar Thiazole DerivativesCytotoxic Effects

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